1-Ethynyl-2-propadienylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
255840-57-4 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
InChI |
InChI=1S/C11H8/c1-3-7-11-9-6-5-8-10(11)4-2/h2,5-9H,1H2 |
InChI Key |
YFFLGIURMDTYPE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=CC=C1C#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethynyl 2 Propadienylbenzene and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for 1-Ethynyl-2-propadienylbenzene
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netkhanacademy.org For a di-substituted benzene (B151609) derivative like this compound, the primary disconnections involve the carbon-carbon bonds linking the ethynyl (B1212043) and propadienyl groups to the aromatic ring.
A logical retrosynthetic approach would involve separate strategies for introducing the ethynyl and propadienyl moieties. youtube.comyoutube.com One can envision a precursor such as a di-halogenated benzene, where the two halogen atoms are positioned ortho to each other. Sequential, selective functionalization of these halogens would then lead to the target molecule. The order of introduction of the two groups is a critical consideration, as the electronic nature of the first substituent will influence the reactivity and directing effect for the second substitution. youtube.comchemistrysteps.com
For instance, one could first introduce the ethynyl group via a Sonogashira coupling reaction on an ortho-halo-iodobenzene. The remaining halogen could then be converted to the propadienyl group through a subsequent coupling reaction. Alternatively, a precursor already containing one of the desired functionalities could be utilized, with the second group being introduced in a later step.
Approaches to Ethynylbenzene Scaffolds in Target Synthesis
The synthesis of ethynylbenzene scaffolds is a well-established field in organic chemistry, with numerous reliable methods available. sigmaaldrich.com A common and powerful technique is the Palladium-catalyzed Sonogashira cross-coupling reaction. acs.orgnih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
For the synthesis of this compound, a key intermediate could be an ortho-halo-ethynylbenzene. This can be prepared by the Sonogashira coupling of a suitable di-halo-benzene with a protected alkyne, such as (trimethylsilyl)acetylene. nih.gov Subsequent deprotection of the silyl (B83357) group would then reveal the terminal alkyne. The choice of di-halo-benzene is crucial for controlling the regioselectivity of the reaction. For instance, using 1-bromo-2-iodobenzene (B155775) would allow for the selective coupling at the more reactive C-I bond.
Tandem Sonogashira coupling reactions have also been developed, allowing for the one-pot synthesis of unsymmetrical diarylalkynes from two different aryl halides and a protected acetylene (B1199291) source. researchgate.net This strategy could be adapted for the synthesis of more complex ethynylbenzene derivatives.
Approaches to Propadienylbenzene (Allenylbenzene) Scaffolds
The introduction of a propadienyl (allenyl) group onto a benzene ring can be achieved through several synthetic routes. Allenes are cumulenes, molecules with two or more consecutive double bonds, and their synthesis requires specific methodologies.
One common approach involves the acs.orgnih.gov-sigmatropic rearrangement of propargyl derivatives. For example, propargyl alcohols can be converted to allenes under acidic or basic conditions. Another powerful method is the metal-catalyzed isomerization of propargyl alcohols or ethers.
Gold-catalyzed reactions have emerged as particularly effective for the synthesis of allenes. acs.org Gold catalysts can activate alkynes towards nucleophilic attack, facilitating the formation of the allene (B1206475) moiety. mdpi.com For instance, gold-catalyzed reactions of terminal alkynes with certain reagents can lead to the formation of allenes in good yields. researchgate.net Furthermore, gold-catalyzed hydroamination of allenes with sulfonamides has been shown to produce N-allylic sulfonamides with high regio- and stereoselectivity. beilstein-journals.org
Convergent and Divergent Synthetic Pathways to Bifunctionalized Aromatic Systems
The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. slideshare.netresearchgate.netwikipedia.org
In contrast, a divergent synthesis starts from a common intermediate that is successively modified to generate a library of related compounds. sathyabama.ac.innih.gov Starting with a di-functionalized benzene ring, one could selectively react one functional group to introduce the ethynyl moiety and then the other to install the propadienyl group. This strategy would be advantageous if the goal is to synthesize a series of analogs of this compound with variations in one or both of the functional groups.
The choice between a convergent and divergent approach depends on the specific synthetic goals, the availability of starting materials, and the efficiency of the individual reaction steps.
Metal-Catalyzed Coupling Reactions in the Construction of this compound
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis and are central to the construction of this compound.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling Variants)
The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic compounds. acs.orgnih.gov It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. acs.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
For the synthesis of this compound, a Sonogashira coupling could be employed to introduce the ethynyl group onto a pre-functionalized benzene ring. For instance, reacting an ortho-halo-iodobenzene with a protected alkyne in the presence of a palladium catalyst would yield an ortho-halo-alkynylbenzene intermediate. nih.gov One-pot procedures for the synthesis of unsymmetrical diarylalkynes using tandem Sonogashira reactions have also been reported, which could be adapted for this synthesis. nih.govresearchgate.net
Recent advancements have led to the development of copper-free Sonogashira reactions, which are more environmentally friendly. acs.orgnih.gov These methods often employ alternative bases or co-catalysts to achieve high yields.
Gold-Catalyzed Approaches for Allenyl Group Introduction
Gold catalysis has gained significant prominence in recent years for its unique ability to activate alkynes and allenes towards a variety of transformations. acs.orgmdpi.comorganic-chemistry.org Gold catalysts, typically Au(I) or Au(III) complexes, are highly effective in promoting the formation of allenes from propargyl precursors.
Several gold-catalyzed methods are applicable to the introduction of the allenyl group in the synthesis of this compound. For example, gold-catalyzed rearrangement of propargyl acetates or alcohols can afford allenes with high efficiency. Gold-catalyzed intermolecular hydroamination of allenes has also been demonstrated. beilstein-journals.org A notable development is the gold-catalyzed cross-coupling of masked carbenes and vinylidenes to form allenes. researchgate.net
The choice of the specific gold catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the allene formation. The mild reaction conditions and high functional group tolerance of many gold-catalyzed reactions make them particularly attractive for the synthesis of complex molecules.
Compound Names
| Compound Name |
| This compound |
| (Trimethylsilyl)acetylene |
| 1-Bromo-2-iodobenzene |
| Diarylalkynes |
| N-allylic sulfonamides |
| Propargyl alcohols |
| Propargyl acetates |
Synthetic Methodologies Overview
| Synthetic Challenge | Key Methodologies | Catalyst/Reagent Examples |
| Ethynylbenzene Scaffold | Sonogashira Cross-Coupling | Pd(PPh₃)₄, CuI, Base |
| Propadienylbenzene Scaffold | Gold-Catalyzed Rearrangement/Coupling | [AuCl(PPh₃)]/AgOTf, Au(I) complexes |
| Bifunctionalization Strategy | Convergent or Divergent Synthesis | Sequential metal-catalyzed reactions |
Other Transition Metal Catalysis in C-C Bond Formation
Beyond commonly employed catalysts, other transition metals, particularly rhodium and copper, have proven instrumental in constructing the complex enyne-allene framework of compounds like this compound. These metals facilitate unique C-C bond formations through diverse mechanistic pathways.
Rhodium Catalysis: Rhodium complexes are effective in catalyzing cycloaddition reactions where 1,3-enynes act as key building blocks. d-nb.info For instance, rhodium(I) can catalyze the addition of an arylboronic acid to the alkyne portion of a 1,3-enyne. This is followed by an alkenyl-to-allyl 1,4-rhodium(I) migration to generate an allylrhodium(I) species. d-nb.info This intermediate can then be trapped by an electrophile, such as an imine, in a three-component reaction to form complex homoallylic products. d-nb.info
In other applications, rhodium catalysts are used in [5+2] and [5+1] cycloadditions where a 3-acyloxy-1,4-enyne (ACE) serves as a five-carbon unit. nih.gov The catalytic cycle often involves a distinctive 1,2-acyloxy migration, alkyne insertion, and reductive elimination to yield seven-membered rings. nih.govresearchgate.net DFT calculations have shown that this 1,2-acyloxy migration is often the rate-determining step of the catalytic cycle. nih.govresearchgate.net Similarly, rhodium can catalyze [4+2+1] cycloadditions of in-situ generated ene-yne-allenes with carbon monoxide to synthesize complex fused ring systems. pku.edu.cnpku.edu.cn
Copper Catalysis: Copper-catalyzed reactions represent a versatile and widely used method for synthesizing allenes from 1,3-enynes. rsc.org These reactions often proceed through radical pathways, offering a distinct approach from traditional two-electron processes. rsc.orgrsc.org For example, a copper(I) catalyst can react with an alkyl diacyl peroxide to generate an alkyl radical. This radical then adds to a 1,3-enyne to form a propargyl radical, which isomerizes to a more stable allenyl radical. rsc.org This allenyl radical can then be intercepted by an aryl-copper(II) species (formed from an aryl boronic acid) to yield tetrasubstituted allenes. rsc.org
Dual catalysis systems combining copper with photoredox catalysts have emerged as a powerful strategy. rsc.orgacs.org In one such system, a visible-light photoredox catalyst generates a radical from an alkyl carboxylic acid, which then adds to the 1,3-enyne. A copper(II) species intercepts the resulting allenyl radical to form a copper(III) intermediate. Subsequent reductive elimination furnishes the desired multi-substituted allene. rsc.orgacs.org This approach allows for the 1,4-dicarbofunctionalization of 1,3-enynes under mild, redox-neutral conditions. acs.org
Interactive Table: Transition Metal-Catalyzed Synthesis of Enyne-Allene Analogs
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Rhodium(I) / Chiral Ligand | Arylboronic acids, 1,3-Enynes, Imines | Homoallylic Sulfamates | Three-component coupling; involves 1,4-Rh migration. d-nb.info |
| [Rh(CO)₂Cl]₂ | Yne-3-acyloxy-1,4-enynes (YACEs), CO, Alkynes | Cyclooctatrienones | [5+1+2] cycloaddition; forms 5/8 fused scaffolds. pku.edu.cn |
| Cu(CH₃CN)₄BF₄ / Ligand | 1,3-Enynes, Alkyl diacyl peroxides, Aryl boronic acids | Tetrasubstituted Allenes | Radical-mediated 1,4-alkylarylation. rsc.org |
| Cu(I) / fac-Ir(ppy)₃ (Photoredox) | 1,3-Enynes, Alkyl carboxylic acids, TMSCN | Tetrasubstituted Allenes | Dual catalysis; decarboxylative 1,4-carbocyanation. rsc.orgacs.org |
| CuH / Ligand | 1,3-Enynes, Water | 1,3-Disubstituted Allenes | Enantioselective semireduction of conjugated enynes. nih.gov |
Stereoselective Synthesis of this compound Derivatives
The allene unit in this compound and its derivatives can exhibit axial chirality, making stereoselective synthesis a critical goal for accessing enantioenriched materials. nih.gov The direct catalytic conversion of prochiral 1,3-enynes has become a practical and powerful strategy for this purpose. nih.gov
Transition metal catalysis is at the forefront of these efforts. Copper hydride (CuH) catalysis, for example, enables the efficient enantio- and chemoselective semireduction of conjugated enynes to produce axially chiral 1,3-disubstituted allenes. nih.gov Using a chiral phosphine (B1218219) ligand, the LCuH catalyst can deliver a hydride to the enyne, with water serving as a mild proton source, to generate the chiral allene with high enantioselectivity. nih.gov
Similarly, dual catalysis systems have been developed for the highly enantioselective synthesis of tetrasubstituted chiral allenes. A notable example is the metallaphotoredox-catalyzed 1,4-carbocyanation of 1,3-enynes. acs.org This method uses a combination of an iridium-based photoredox catalyst, a copper(I) salt, and a chiral ligand. The reaction proceeds with high regioselectivity and enantioselectivity, accommodating a broad range of functional groups and enabling the late-stage modification of complex molecules. acs.org The key to stereocontrol is the chiral copper complex capturing the transient allenyl radical to form a chiral allenyl-Cu(III) species, which then undergoes reductive elimination. acs.org
Rhodium catalysis has also been applied to the enantioselective synthesis of allenes from 1,3-enynes through the direct catalytic conversion involving boryl, silyl, or aryl groups. nih.gov
Interactive Table: Examples of Stereoselective Allene Synthesis
| Catalyst System | Reaction Type | Chirality Control | Representative Result |
|---|---|---|---|
| LCuH (Chiral Ligand) | Asymmetric Semireduction | Chiral Copper Hydride Complex | Furnishes 1,3-disubstituted allenes with high enantiomeric ratios. nih.gov |
| Cu(I) / Ir(III) / Chiral Ligand | Decarboxylative 1,4-Carbocyanation | Chiral Allenyl-Cu(III) Intermediate | Produces axially chiral tetrasubstituted allenes with excellent enantioselectivity. acs.org |
| Rhodium / Chiral Ligand | Arylation/Silylation/Borylation | Chiral Rhodium Complex | Direct catalytic conversion of 1,3-enynes to chiral aryl/silyl/boryl allenes. nih.gov |
Challenges and Future Directions in the Synthesis of this compound
Despite significant advances, the synthesis of this compound and its complex analogs faces several persistent challenges that are driving future research directions.
Challenges:
Regioselectivity: A primary challenge in the functionalization of 1,3-enynes is controlling the regioselectivity. Radical additions can occur at different positions, potentially leading to a mixture of 1,2-addition and the desired 1,4-addition products. rsc.org
Access to Complex Substitution Patterns: The synthesis of sterically hindered allenes, particularly tetrasubstituted allenes, remains difficult. rsc.org Many methods require activated 1,3-enynes or are limited in the scope of substituents that can be introduced. rsc.org
Use of Sensitive Reagents: Classical methods for allene synthesis often rely on stoichiometric, air-sensitive organometallic reagents (e.g., organolithium or Grignard reagents) and harsh reaction conditions, which can limit functional group tolerance. rsc.orgkaust.edu.sa
Stereocontrol of Radical Intermediates: In radical-based syntheses, achieving high stereochemical control is a formidable challenge due to the typically linear geometry and short lifetime of the intermediate allenyl radicals. rsc.orgacs.org
Future Directions: To overcome these hurdles, research is moving towards more sophisticated and sustainable synthetic strategies.
Dual Catalysis: The combination of transition metal catalysis with other catalytic modes, such as photoredox catalysis, is a rapidly growing field. rsc.orgacs.org These dual catalytic systems can enable reactions under mild, redox-neutral conditions, often with unique reactivity patterns that are not achievable with a single catalyst. rsc.org This approach has already proven successful in the stereoselective synthesis of complex allenes. acs.org
Electrochemistry: Organic electrochemistry is emerging as a powerful and green alternative for allene synthesis. kaust.edu.sa By using electricity as a "reagent," these methods can avoid harsh conditions and the need for pre-functionalized, sensitive organometallic nucleophiles. Electrochemical reductive cross-electrophile coupling, for instance, can address many of the limitations of traditional methods. kaust.edu.sa
Development of Novel Catalytic Systems: There is ongoing interest in discovering new transition metal catalysts and ligand systems that offer improved selectivity, broader substrate scope, and higher efficiency. This includes exploring catalysts based on earth-abundant and non-toxic metals. researchgate.net
Tandem Reactions: Designing tandem or cascade reactions, where enyne-allenes like this compound are generated in situ and immediately participate in a subsequent transformation (e.g., a Myers-Saito or Schmittel cyclization), offers a highly efficient route to complex aromatic structures. pkusz.edu.cnnsf.gov Refining the catalysts for such tandem processes is a key area of future work.
Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 2 Propadienylbenzene
Intramolecular Cyclization Reactions of 1-Ethynyl-2-propadienylbenzene
This compound is a member of the enyne-allene family, known for its propensity to undergo thermal cyclization. Two primary competing pathways, the Myers-Saito (C2-C7) and Schmittel (C2-C6) cyclizations, dominate its intramolecular reactivity, leading to the formation of biradical species that can subsequently undergo further reactions.
C2-C7 (Myers-Saito) Cyclization Pathways and Energetics
The Myers-Saito cyclization involves the formation of a bond between the C2 position of the propadienyl group and the C7 position (the terminal carbon of the ethynyl (B1212043) group). This process leads to the formation of a 1,4-diradical intermediate. Computational studies, specifically using Becke3LYP/6-31G* calculations, have been instrumental in elucidating the energetics of this pathway. acs.orgacs.org For the parent 1,2,4-heptatrien-6-yne, this cyclization is a key reaction. acs.orgacs.org The biological significance of the Myers-Saito cyclization is highlighted by its role in the mode of action of some enediyne antitumor antibiotics, which generate DNA-damaging diradicals. rsc.orgillinois.edu
C2-C6 (Schmittel) Cyclization Pathways and Energetics
Competing with the Myers-Saito pathway is the Schmittel cyclization, where bond formation occurs between the C2 of the propadienyl moiety and the C6 of the benzene (B151609) ring. This cyclization results in a different biradical intermediate, a bis-dehydromethylfulvene biradical. acs.orgacs.org Theoretical calculations have shown that the energetics of this pathway are significantly influenced by the benzannulation present in this compound. acs.orgacs.org
Influence of Benzannulation on Regioselectivity and Reaction Barriers in Cyclizations
The presence of the benzene ring (benzannulation) in this compound plays a crucial role in directing the regioselectivity of the cyclization and modulating the reaction barriers. acs.orgacs.org Density functional theory (DFT) calculations have demonstrated that benzannulation stabilizes the bis-dehydromethylfulvene biradical formed via the C2-C6 (Schmittel) pathway relative to the biradical from the C2-C7 (Myers-Saito) pathway by approximately 10 kcal/mol. acs.orgacs.org Furthermore, transition state calculations predict that benzannulation lowers the activation barrier for the C2-C6 cyclization by 2.3 kcal/mol relative to the C2-C7 pathway. acs.orgacs.org This suggests that the fusion of the benzene ring actively promotes the Schmittel cyclization over the Myers-Saito pathway. acs.orgacs.org
| Cyclization Pathway | Effect of Benzannulation |
| C2-C6 (Schmittel) | Stabilizes the resulting biradical by ~10 kcal/mol. acs.orgacs.org |
| Lowers the reaction barrier by 2.3 kcal/mol relative to the C2-C7 pathway. acs.orgacs.org | |
| C2-C7 (Myers-Saito) | Less favored due to the higher energy of the resulting biradical and higher reaction barrier in the presence of the benzene ring. acs.orgacs.org |
Dynamic Effects and Post-Transition State Bifurcations in Cyclizations
While transition state theory provides a good framework for understanding the cyclization of enyne-allenes, dynamic effects can also play a significant role. For some C2-C6 cyclizations, a single minimum-energy path may not fully describe the reaction mechanism. researchgate.net Quasiclassical direct dynamics trajectories have shown that even from a transition state that appears to lead to a concerted reaction, a stepwise mechanism involving a diradical intermediate can occur. researchgate.net This indicates that the potential energy surface may have bifurcations after the initial transition state, leading to different mechanistic pathways. researchgate.net Such "chameleonic" behavior of transition states can be crucial for product diversity in related systems. researchgate.net
Intermolecular Reactivity of the Ethynyl and Propadienyl Moieties
While intramolecular cyclizations are a hallmark of this compound's reactivity, the ethynyl (alkyne) and propadienyl (allene) functional groups also possess the potential for intermolecular reactions. Vinylallenes, which share the allene (B1206475) functionality, are known to be valuable synthetic intermediates that participate in a variety of transformations, including cycloadditions and reactions with Grignard reagents in the presence of an iron catalyst. researchgate.net The ethynyl group, being a terminal alkyne, can undergo typical alkyne reactions such as electrophilic additions and metal-catalyzed cross-coupling reactions. The specific intermolecular reactivity of this compound itself, however, is a less explored area of its chemistry, with the focus remaining on its fascinating intramolecular transformations.
Cycloaddition Chemistry of this compound (e.g., Diels-Alder, Nitrone/Alkyne Cycloadditions)
The unique structure of this compound, featuring both an alkyne and an allene functional group, makes it a versatile substrate for various cycloaddition reactions. These reactions offer powerful methods for the construction of complex cyclic and heterocyclic frameworks.
The Diels-Alder reaction , a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgpraxilabs.com In the context of this compound, either the alkyne or the allene can act as the dienophile. The reactivity in a Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile. libretexts.org Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. libretexts.org The reaction is also stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org It's important to note that for the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.org While specific studies on this compound as a dienophile in Diels-Alder reactions are not extensively detailed in the provided results, the general principles of Diels-Alder chemistry suggest its potential to participate in such transformations. The reverse reaction, known as the retro-Diels-Alder reaction, can occur at high temperatures and is synthetically useful in specific cases, particularly when it leads to the formation of stable molecules like carbon dioxide and an aromatic ring. masterorganicchemistry.com
Nitrone/Alkyne Cycloadditions represent a type of 1,3-dipolar cycloaddition, a versatile method for synthesizing five-membered heterocyclic compounds. researchgate.netmdpi.comrsc.org Nitrones, which are 1,3-dipoles, react with dipolarophiles, such as alkenes or alkynes, to form isoxazolidines or isoxazolines, respectively. researchgate.netchem-station.com These reactions can often be carried out under mild conditions and can be catalyzed or uncatalyzed. researchgate.net The cycloaddition of a nitrone to the alkyne moiety of this compound would lead to the formation of an isoxazoline (B3343090) ring. These reactions are valuable for creating multiple stereocenters in a single step. chem-station.com
Below is a table summarizing the general characteristics of these cycloaddition reactions:
| Reaction Type | Reactants | Product | Key Features |
| Diels-Alder | Conjugated diene + Dienophile (alkene or alkyne) | Substituted cyclohexene | [4+2] cycloaddition, concerted mechanism, stereospecific. wikipedia.org |
| Nitrone/Alkyne Cycloaddition | Nitrone (1,3-dipole) + Alkyne (dipolarophile) | Isoxazoline | 1,3-dipolar cycloaddition, forms five-membered heterocycles. researchgate.netchem-station.com |
Electrophilic Additions to the Unsaturated Systems
The double and triple bonds within this compound are regions of high electron density, making them susceptible to attack by electrophiles. savemyexams.comlumenlearning.com Electrophilic addition reactions involve the initial attack of an electrophile on the π system, leading to the formation of a cationic intermediate, which is then attacked by a nucleophile. lasalle.edulibretexts.org
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:
Electrophilic attack: The π electrons of the double bond attack the electrophilic hydrogen of HX, forming a carbocation intermediate and a halide ion. libretexts.org
Nucleophilic attack: The halide ion acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org
The energy profile of this reaction typically shows two transition states, with the formation of the carbocation being the rate-determining step. libretexts.org The reaction is generally second order, with the rate depending on the concentrations of both the alkene and the hydrogen halide. libretexts.org
In the case of this compound, electrophilic addition can occur at either the allene or the alkyne. The regioselectivity of the addition would be governed by the stability of the resulting carbocation intermediate.
Nucleophilic Additions and Substitutions
While aromatic rings like benzene are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. youtube.com For a nucleophilic aromatic substitution to proceed, a good leaving group, such as a halide, is typically required on the aromatic ring. youtube.com
Two primary mechanisms for nucleophilic aromatic substitution are the addition-elimination and the elimination-addition (benzyne) pathways. youtube.com The addition-elimination mechanism involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.com The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com
In the context of this compound itself, which lacks a suitable leaving group or strong electron-withdrawing groups on the benzene ring, direct nucleophilic aromatic substitution is unlikely. However, derivatives of this compound could potentially undergo such reactions. For instance, a molecule like 1,2-dibromo-4-nitrobenzene (B1583194) can undergo nucleophilic addition. aklectures.comyoutube.com
Metal-Catalyzed Transformations and Rearrangements of this compound
Transition metal catalysts, particularly those of gold and palladium, are powerful tools for effecting a wide range of transformations on unsaturated molecules like this compound. beilstein-journals.orgnih.gov
Gold-Catalyzed Activation and Cascade Reactions
Gold catalysts, typically Au(I) and Au(III) complexes, are particularly effective at activating alkynes and allenes due to their strong π-Lewis acidity. nih.gov This activation can initiate a variety of cascade reactions, leading to the rapid construction of complex molecular architectures. encyclopedia.pub
Gold-catalyzed reactions of substrates containing both alkyne and allene functionalities, such as 1-allenyl-2-ethynylbenzene derivatives, can lead to cascade cyclizations. encyclopedia.pub For example, activation of the allenyl group can trigger a nucleophilic attack by the alkyne, forming a vinyl cationic intermediate. This can be followed by further transformations, such as a 1,5-hydride shift, to generate other reactive intermediates that ultimately lead to the formation of complex polycyclic systems. encyclopedia.pub
The following table provides examples of gold-catalyzed reactions on related diyne systems, which can offer insights into the potential reactivity of this compound.
| Reactant | Catalyst | Product | Yield | Reference |
| 1,2-di(phenylethynyl)benzene | AuCl3 | Pentalene derivative | 94% | d-nb.info |
| 1-(4-methoxyphenylethynyl)-2-phenylethynylbenzene | AuCl3 | Pentalene derivative | 63% | d-nb.info |
| 1-(4-(trifluoromethyl)phenylethynyl)-2-phenylethynylbenzene | AuCl3 | Pentalene derivative | 41% | d-nb.info |
| 1-(4-bromophenylethynyl)-2-phenylethynylbenzene | AuCl3 | Pentalene derivative | 60% | d-nb.info |
| 1-(2,4-dimethylphenylethynyl)-2-phenylethynylbenzene | AuCl3 | Pentalene derivative | 91% | d-nb.info |
Palladium-Catalyzed Annulations and Cyclizations
Palladium catalysts are widely used in organic synthesis for their ability to promote a diverse array of coupling and annulation reactions. nih.govnih.govrsc.org Palladium-catalyzed annulations often involve the reaction of an aryl halide or triflate with an alkyne or allene.
Palladium-catalyzed annulations of strained cyclic allenes with aryl halides have been reported to generate fused heterocyclic products through the formation of two new bonds. nih.gov Similarly, palladium-catalyzed [5+2] rollover annulations of 1-benzylpyrazoles with alkynes have been developed to construct tricyclic 2-benzazepines. nih.gov Another example is the palladium-catalyzed [3+2] annulation of alkynes that involves an aromatic ring expansion to form azulene (B44059) derivatives. pku.edu.cn These examples highlight the potential for palladium catalysts to mediate complex cyclizations involving the unsaturated moieties of this compound or its derivatives.
Radical-Mediated Reactions and Pathways for this compound
Radical reactions provide another important avenue for the transformation of unsaturated hydrocarbons. osti.gov Carbon-centered radicals, such as the ethynyl radical (•C2H), are highly reactive species that can initiate molecular growth processes. osti.govnih.gov
The reaction of radicals with alkynes and alkenes typically proceeds via addition to the multiple bond, followed by subsequent reactions such as hydrogen or methyl elimination. osti.gov For example, the reaction of the 1-propynyl radical with alkynes and alkenes primarily leads to the elimination of a methyl radical after the initial addition. osti.gov
The phenylethynyl radical, which is structurally related to the ethynyl group in this compound, has been shown to react with allene and methylacetylene via a radical addition–hydrogen atom elimination mechanism. nih.gov These reactions are often barrierless and exoergic, making them feasible even at low temperatures. nih.gov This suggests that the ethynyl and propadienyl moieties in this compound could be susceptible to attack by radical species, leading to the formation of larger, more complex molecules. The study of such reactions is relevant to understanding molecular growth in various environments, including combustion and astrochemistry. nih.gov
| Radical Reactant | Unsaturated Substrate | Primary Product(s) | Key Observation | Reference |
| 1-Propynyl radical | d4-Propyne | Methyl radical loss product (73%) | Prompt β-scission following addition | osti.gov |
| 1-Propynyl radical | Propene | Methyl radical loss product (86%) | Prompt β-scission following addition | osti.gov |
| Phenylethynyl radical | Allene | 3,4-Pentadien-1-yn-1-ylbenzene | Barrierless reaction, H-atom elimination | nih.gov |
| Phenylethynyl radical | Methylacetylene | 1-Phenyl-1,3-pentadiyne | Barrierless reaction, H-atom elimination | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation in Research on 1 Ethynyl 2 Propadienylbenzene
Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and provides profound insights into reaction mechanisms. escholarship.orgacs.org For 1-Ethynyl-2-propadienylbenzene, high-field instruments (e.g., 400 MHz and above) offer the necessary resolution to distinguish between the closely spaced signals of the aromatic, allenic, and acetylenic protons.
In mechanistic studies, NMR is used to monitor the progress of reactions in real-time or to analyze the products of reactions such as thermal or metal-catalyzed cyclizations, which are characteristic of enyne-allenes. nih.govarkat-usa.orguga.edunih.gov For instance, in the thermally induced Myers-Saito or Schmittel cyclizations, in-situ ¹H NMR analysis can help detect the formation of intermediates, although their high reactivity often means they cyclize rapidly and evade detection. nih.govuga.edu The analysis of the final products, however, provides crucial information about the reaction pathway taken.
Two-dimensional (2D) NMR experiments are particularly powerful. Correlation Spectroscopy (COSY) helps establish the connectivity between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) C-H couplings, which is essential for assigning quaternary carbons and piecing together the full molecular structure of complex rearrangement or cyclization products. arkat-usa.orgorganicchemistrydata.org The combination of these techniques allows for the unambiguous assignment of the structure of isomers formed during reactions. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for an Aryl Enyne-Allene Moiety Note: These are typical chemical shift ranges for the functional groups found in this compound and related structures. Exact values depend on the solvent and specific substitution pattern.
| Atom | Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Allenic CH | =C=H | 5.0 - 5.5 | 75 - 90 |
| Central Allenic C | =C = | N/A | 200 - 215 |
| Terminal Allenic C | C =C=C | N/A | 90 - 100 |
| Acetylenic CH | ≡C-H | 3.0 - 3.5 | 80 - 90 |
| Acetylenic C | -C ≡ | N/A | 80 - 95 |
| Aromatic CH | Ar-H | 7.0 - 8.0 | 125 - 135 |
| Aromatic C (ipso) | Ar-C | N/A | 120 - 140 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. researchgate.net These methods are complementary and particularly useful for tracking the transformation of functional groups during a chemical reaction. wvu.edu For this compound, the key vibrational modes are the stretching frequencies of the alkyne, the allene (B1206475), and the aromatic ring.
The presence of a terminal alkyne (C≡C-H) is characterized by a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. The cumulene C=C=C asymmetric stretch of the allene moiety gives a characteristic absorption in the 1900-1980 cm⁻¹ region. The benzene (B151609) ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region. tum.delibretexts.org
In the context of reaction monitoring, the disappearance of the characteristic allene and/or alkyne bands in the IR or Raman spectrum of a reaction mixture provides clear evidence of their involvement. acs.org For example, during a cyclization reaction, these absorptions would diminish and be replaced by new signals corresponding to the newly formed structural motifs. Time-resolved vibrational spectroscopy can even be employed to detect short-lived intermediates under certain conditions. wvu.edutum.de
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | 3340 - 3270 | Strong, Sharp |
| Terminal Alkyne | C≡C stretch | 2140 - 2100 | Weak to Medium, Sharp |
| Allene | C=C=C asymmetric stretch | 1980 - 1900 | Medium, Sharp |
| Aromatic | C-H stretch | 3100 - 3000 | Variable |
| Aromatic | C=C ring stretch | 1600 - 1450 | Variable, often multiple bands |
| Aromatic | C-H out-of-plane bend | 900 - 675 | Strong |
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Isomers
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that provides the exact mass of a molecule or its fragments with high precision (typically to four or more decimal places). thieme-connect.com This accuracy allows for the unambiguous determination of a compound's elemental composition, which is essential for identifying unknown products and distinguishing between isomers that have the same nominal mass. organicchemistrydata.orgbeilstein-journals.org
In the study of this compound, which has a molecular formula of C₁₁H₈, reactions like the Myers-Saito or Schmittel cyclizations can lead to a variety of isomeric products. arkat-usa.orguga.edunih.govspbu.ru For example, a thermal reaction might lead to a benzofulvene diradical intermediate which can then form several different final products through hydrogen shifts or other rearrangements. arkat-usa.org While these products would all be isomers with the formula C₁₁H₈, HRMS can confirm their elemental composition and rule out products resulting from the addition of solvent or other reagents. researchgate.net The fragmentation patterns observed in the mass spectrum, often analyzed through tandem mass spectrometry (MS/MS), can provide further structural clues to differentiate the isomers. spbu.ru
Table 3: Hypothetical Application of HRMS to a Cyclization Reaction of this compound This table illustrates how HRMS could confirm the identity of a cyclized product. The starting material and product are isomers.
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Hypothetical HRMS Result |
| This compound | C₁₁H₈ | 140.06260 | m/z 140.0625 |
| A Cyclized Isomer (e.g., a benzofulvene derivative) | C₁₁H₈ | 140.06260 | m/z 140.0627 |
X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Structural Assignment
While NMR, IR, and MS provide powerful evidence for chemical structures, X-ray crystallography offers the ultimate, definitive proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique is invaluable for confirming the structure of novel compounds, establishing the absolute and relative stereochemistry of products, and understanding intermolecular interactions.
For non-crystalline compounds like this compound or its often-oily reaction products, a common strategy is to prepare a crystalline derivative. d-nb.infounifesp.br This can be achieved by reacting the product with a reagent that induces crystallization or by forming a co-crystal with another molecule. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to build an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov This method has been used to confirm the structures of complex allenes and the products of enyne cyclizations. d-nb.infounifesp.brnih.gov
Table 4: Representative Crystallographic Data for a Hypothetical Derivative of a this compound Reaction Product This data is illustrative of the parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value |
| Chemical Formula | C₁₈H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.54 |
| Volume (ų) | 1527.8 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
This compound is a chiral molecule, possessing axial chirality due to the substituted allene group. The phenyl and hydrogen substituents on one end of the C=C=C axis and the ethynyl (B1212043) and hydrogen substituents on the other end create a non-superimposable mirror image. As such, it can exist as two enantiomers, (P) and (M). When synthesized or isolated in an enantiomerically enriched form, its stereochemical purity can be analyzed using chiroptical spectroscopy. nih.govchemrxiv.org
The primary techniques for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). beilstein-journals.orgrsc.org These methods measure the differential absorption of left- and right-circularly polarized light. nih.govnih.gov Enantiomers produce mirror-image ECD and VCD spectra, making these techniques ideal for determining the absolute configuration and enantiomeric excess (ee) of a sample. nih.govresearchgate.netthieme-connect.com
The standard approach involves measuring the experimental ECD or VCD spectrum of the chiral allene and comparing it to the theoretical spectra of both the (P) and (M) enantiomers, which are predicted using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govnih.gov A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. escholarship.orgresearchgate.net This combined experimental and computational approach is a powerful tool for the stereochemical elucidation of axially chiral allenes. beilstein-journals.orgnih.gov
Computational and Theoretical Investigations of 1 Ethynyl 2 Propadienylbenzene
Molecular Dynamics Simulations for Elucidating Reaction Pathways and Dynamic Effects
Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into reaction dynamics that are not captured by static calculations of the potential energy surface. youtube.comrsc.org By simulating the motion of atoms over time, MD can reveal non-statistical dynamic effects, where the outcome of a reaction is not solely determined by the heights of energy barriers. researchgate.net
For reactions involving 1-ethynyl-2-propadienylbenzene, MD simulations could be used to follow trajectories starting from the transition state region of the potential energy surface. researchgate.net Such simulations could elucidate whether the reaction proceeds directly to the product or if it involves the formation of short-lived intermediates. researchgate.net This approach is particularly valuable for understanding reactions with bifurcating pathways, where dynamic effects can play a crucial role in determining the product distribution. researchgate.net Furthermore, MD simulations can incorporate the effects of the surrounding environment, such as a solvent, on the reaction dynamics. nih.gov
Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis
The concept of a potential energy surface (PES) is fundamental to understanding chemical reactions. umn.edunih.gov A PES maps the potential energy of a system as a function of its atomic coordinates. umn.edu For a reaction, the minimum energy path along the PES connects reactants, transition states, and products.
For this compound, mapping the PES for its cyclization reactions allows for the identification of key stationary points, including minima corresponding to reactants and products, and saddle points corresponding to transition states. acs.orgresearchgate.net The analysis of the reaction coordinate, which represents the progress of the reaction along the minimum energy path, provides a detailed picture of the geometric and energetic changes that occur during the transformation. researchgate.netaps.org
Contour maps of the PES can be generated to visualize the energy landscape as a function of specific geometric parameters, such as bond lengths or dihedral angles, that are critical to the reaction. researchgate.net This visualization helps in understanding the shape of the potential energy wells and barriers, and can reveal the presence of multiple reaction pathways or shallow minima that might influence the reaction dynamics. researchgate.nethelmholtz-berlin.de
Prediction of Spectroscopic Parameters from First Principles (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Quantum chemical calculations can predict various spectroscopic parameters from first principles. These predictions are valuable for identifying and characterizing reaction intermediates and products, and for validating the accuracy of the computational methods used.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. plos.orgrsc.org By computing the magnetic shielding tensors for each nucleus, it is possible to predict the 1H and 13C NMR spectra of this compound and its cyclization products. plos.org Comparison of these predicted spectra with experimental data can help to confirm the structures of the species formed in the reaction.
Vibrational Frequencies: The calculation of vibrational frequencies is a standard output of geometry optimization calculations in quantum chemistry. acs.org These frequencies correspond to the infrared (IR) and Raman spectra of a molecule. The predicted vibrational spectra can be used to identify characteristic vibrational modes of reactants, intermediates, and products, aiding in their experimental detection.
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. plos.org These calculations can predict the wavelengths of maximum absorption (λmax) for this compound and its derivatives, providing insights into their electronic transitions. plos.org
Theoretical Studies on Aromaticity and Electronic Delocalization within this compound and its Reaction Products
Theoretical and computational chemistry have proven to be invaluable tools for understanding the intricate electronic structure and reactivity of complex organic molecules like this compound. These studies provide insights into the delicate balance of aromaticity, electronic delocalization, and strain that govern the behavior of this and related benzannulated enyne-allene systems.
The concept of aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar, and fully conjugated systems with a specific number of π-electrons (4n+2, according to Hückel's rule). masterorganicchemistry.comwikipedia.orgacs.org This stability is associated with delocalized π-electron systems, which can be evaluated using various computational indices. Two of the most prominent magnetic and geometric criteria are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), respectively. acs.org NICS values are calculated at the center of a ring to probe the induced magnetic field, with negative values typically indicating aromaticity. The HOMA index, on the other hand, evaluates the degree of bond length equalization in a cyclic system, with a value of 1 representing a fully aromatic system like benzene (B151609).
While specific computational studies focusing solely on the aromaticity indices (NICS, HOMA) of the parent this compound are not extensively available in the reviewed literature, significant theoretical work has been conducted on its cyclization reactions and the electronic nature of the resulting products. These studies shed light on how the electronic character of the benzene ring influences the reaction pathways of the appended enyne-allene moiety.
The electronic delocalization in this compound is primarily dictated by the interaction between the π-system of the benzene ring and the unsaturated ethynyl (B1212043) and propadienyl (allenyl) substituents. The benzene ring itself possesses a high degree of aromaticity. The attached side chain, with its sp-hybridized carbons of the ethynyl group and the sp and sp²-hybridized carbons of the allene (B1206475), creates an extended conjugated system. This allows for electronic communication between the substituents and the aromatic ring. It is expected that this extended conjugation would lead to some degree of delocalization of π-electron density from the ring to the side chain, potentially causing a slight perturbation of the benzene ring's aromaticity compared to unsubstituted benzene. However, without specific computational data, the precise magnitude of this effect remains a subject for further investigation.
The most significant theoretical insights into this compound have come from studies of its thermal cyclization reactions. These reactions, which fall under the general category of enyne-allene cyclizations, are profoundly influenced by the presence of the fused benzene ring (benzannulation). Two primary competing cyclization pathways have been investigated computationally: the C²-C⁷ (Myers-Saito) and the C²-C⁶ (Schmittel) cyclizations.
A pivotal study by Lipton and Wenthold utilized density functional theory (DFT) calculations at the Becke3LYP/6-31G* level to investigate these competing pathways for this compound. acs.org Their findings demonstrate that the benzannulation has a dramatic effect on the relative energies of the transition states and the resulting biradical intermediates.
The C²-C⁶ Schmittel cyclization leads to the formation of a benzofulvene biradical, while the C²-C⁷ Myers-Saito cyclization would produce a different biradical species. The computational results indicate that benzannulation significantly stabilizes the bis-dehydromethylfulvene biradical formed through the C²-C⁶ pathway relative to the biradical from the C²-C⁷ pathway by approximately 10 kcal/mol. acs.org Furthermore, the transition state for the C²-C⁶ cyclization is found to be lower in energy by 2.3 kcal/mol compared to the C²-C⁷ transition state. acs.org This suggests that the Schmittel cyclization is the kinetically and thermodynamically favored pathway for this compound. acs.org
This preference for the C²-C⁶ pathway in benzannulated systems is a direct consequence of the electronic influence of the aromatic ring. The formation of the benzofulvene biradical allows for the preservation of a significant portion of the aromatic stabilization energy of the benzene ring in the transition state and the product. In contrast, the C²-C⁷ cyclization would lead to a more significant disruption of the aromatic system. These computational findings are crucial for understanding and predicting the synthesis of complex polycyclic aromatic compounds from benzannulated enyne-allene precursors. rsc.orgresearchgate.net
| Cyclization Pathway | Product Type | Calculated Relative Energy of Biradical (kcal/mol) | Calculated Relative Energy of Transition State (kcal/mol) | Reference |
|---|---|---|---|---|
| C²-C⁶ (Schmittel) | Benzofulvene Biradical | ~0 | ~0 | acs.org |
| C²-C⁷ (Myers-Saito) | α,3-Dehydrotoluene-type Biradical | ~+10 | +2.3 | acs.org |
Applications of 1 Ethynyl 2 Propadienylbenzene in Advanced Materials and Organic Synthesis
Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures
The primary significance of 1-ethynyl-2-propadienylbenzene in organic synthesis lies in its ability to undergo controlled intramolecular cyclization reactions, forming complex polycyclic aromatic systems. The molecule is a key substrate for studying the competition between two major thermal cyclization pathways: the Myers-Saito (C2−C7) cyclization and the Schmittel (C2−C6) cyclization. chemrxiv.orguga.edu These reactions transform the acyclic enyne-allene structure into highly reactive biradical intermediates, which can then be trapped to create elaborate molecular frameworks. researchgate.netscispace.com
The "benzannulation," or the presence of the fused benzene (B151609) ring, plays a critical electronic role in directing the cyclization pathway. chemrxiv.orguga.edu Computational studies, specifically using Density Functional Theory (DFT), have shown that the benzene ring significantly influences the stability of the transition states and the resulting biradical products. chemrxiv.orgsmu.edu
Specifically, the research highlights:
Selective Cyclization: While similar non-aromatic enyne-allenes might favor the Myers-Saito pathway, the benzannulation in this compound promotes the C2−C6 (Schmittel) cyclization. chemrxiv.orguga.edu
Stabilization of Intermediates: The fusion of the benzene ring stabilizes the bis-dehydromethylfulvene biradical formed during the C2−C6 cyclization by approximately 10 kcal/mol compared to the α,3-dehydrotoluene biradical from the Myers-Saito pathway. chemrxiv.orgsmu.edu
Lowering Activation Barriers: The transition state barrier for the C2−C6 cyclization is lowered by about 2.3 kcal/mol relative to the C2−C7 pathway due to the electronic effects of the benzene ring. chemrxiv.orguga.edu
This predictable control over reaction pathways makes this compound and related benzannulated enyne-allenes valuable building blocks for the rational synthesis of complex structures, including polycyclic aromatic hydrocarbons and functionalized indene (B144670) derivatives. researchgate.netscispace.com The ability to generate specific biradicals under thermal conditions provides a powerful tool for constructing molecules that are otherwise difficult to access. researchgate.net
Interactive Data Table: Calculated Energies for Competing Cyclization Pathways
| Parameter | Myers-Saito (C2-C7) Pathway | Schmittel (C2-C6) Pathway | Energy Difference (kcal/mol) | Reference |
| Biradical Product | α,3-Dehydrotoluene biradical | Bis-dehydromethylfulvene biradical | ~10 (C2-C6 favored) | chemrxiv.org |
| Relative Transition State Barrier | Higher Barrier | Lower Barrier | 2.3 (C2-C6 favored) | uga.edu |
Potential in Polymer Chemistry for Crosslinking or Functionalization
While specific studies on the polymerization of this compound are not widely reported, the inherent reactivity of its constituent functional groups—the terminal alkyne and the allene (B1206475)—suggests significant potential in polymer chemistry. Both moieties are known to participate in a variety of polymerization and crosslinking reactions.
The terminal ethynyl (B1212043) group is a versatile handle for polymerization. It can undergo:
Addition Polymerization: Transition metal catalysts can initiate the polymerization of arylacetylenes to form conjugated polymers.
Cycloaddition Reactions: The alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to functionalize existing polymer chains or create polymer networks. sigmaaldrich.com
The allene group also offers unique opportunities for polymer synthesis:
Addition and Metathesis Polymerization: Allenes can be polymerized through radical, cationic, or transition-metal-based catalysis. d-nb.info Furthermore, cyclic allenes have been successfully used in ring-opening metathesis polymerization (ROMP) to create polymers with allenes integrated into the main chain, which can then be used for post-polymerization modifications. acs.orgunist.ac.kr
Crosslinking: The reactivity of the cumulated double bonds in the allene moiety makes it a prime candidate for crosslinking polymer chains, which can be triggered thermally or catalytically to enhance the mechanical and thermal properties of materials. quora.com
Given this dual reactivity, this compound could serve as a valuable crosslinking agent , where the two different functional groups can be addressed with orthogonal chemistries, or as a monomer for creating highly functionalized or hyperbranched polymers with unique conjugated structures.
Precursor to Carbon-Rich Materials and Advanced Nanostructures (e.g., Graphene-like Derivatives)
The high carbon-to-hydrogen ratio and the dense network of unsaturated bonds in this compound make it a promising molecular precursor for the synthesis of carbon-rich materials and advanced nanostructures. Thermal treatment (pyrolysis) of such polycyclic aromatic and highly unsaturated hydrocarbons is a known route to materials like carbon nanotubes, fullerenes, and graphene-like sheets. smu.eduacs.org
The potential of this compound in this area is based on several factors:
High Carbon Content: The molecular formula, C₁₁H₈, indicates a high percentage of carbon, which is favorable for forming carbon-based materials with minimal mass loss during pyrolysis.
Reactive Sites for Aromatization: The thermal cyclization reactions discussed previously (Section 6.1) are a key step in forming stable, fused aromatic rings. These reactions, along with subsequent dehydrogenation and intermolecular condensation at high temperatures, are fundamental to the "bottom-up" synthesis of graphene and other nanocarbons. nih.gov
Benzannulation as a Seed: The existing benzene ring can act as a template or "seed" for the growth of larger polycyclic aromatic systems. The thermal conversion of enediynes and related structures into conjugated polymers and ultimately carbon-rich materials is a well-documented strategy. researchgate.net Alkyne benzannulation reactions, in general, are a powerful tool for creating nanographene structures from smaller molecular precursors. mdpi.com
Therefore, subjecting this compound to high-temperature pyrolysis, potentially on a catalytic metal surface, could lead to its polymerization and aromatization into extended graphene-like sheets or other novel carbon allotropes. nih.govdokumen.pub
Utility in Supramolecular Chemistry and Host-Guest Interactions (if applicable)
The field of supramolecular chemistry is built on non-covalent interactions, such as hydrogen bonding, and π-π stacking. libretexts.org The structure of this compound, with its aromatic phenyl ring and adjacent π-systems of the alkyne and allene, suggests its potential utility in this domain.
Key features that make it a candidate for supramolecular applications include:
π-Stacking Interactions: The electron-rich phenyl ring is capable of engaging in π-π stacking interactions with other aromatic molecules. mdpi.com This interaction is fundamental to the assembly of many host-guest complexes and the formation of ordered molecular arrays. nih.gov
Host-Guest Chemistry: Polyaromatic compounds and alkynes are known to act as components in host-guest systems. nih.govacs.org For instance, the cavities of macrocyclic hosts like pillararenes can be tuned to specifically bind with terminal alkynes through interactions with metal ions. mdpi.com The rigid structure of this compound could allow it to act as a guest, fitting into the tailored cavity of a larger host molecule, or as part of a larger host structure designed to recognize specific guests.
C-H···π Interactions: The acidic proton of the terminal alkyne and the protons on the aromatic ring can participate in C-H···π interactions, further stabilizing supramolecular assemblies. sciopen.com
While direct studies of this compound in supramolecular assemblies are not prominent, its structural motifs are common in molecules designed for molecular recognition, self-assembly, and the construction of complex, non-covalently linked architectures.
Concluding Remarks and Future Research Directions for 1 Ethynyl 2 Propadienylbenzene
Synthesis and Mechanistic Understanding of 1-Ethynyl-2-propadienylbenzene: Current Achievements and Remaining Challenges
To date, the synthesis of this compound has not been reported in the peer-reviewed literature. Therefore, there are no "current achievements" to discuss. The primary challenge lies in the development of a synthetic route that can selectively install and maintain the adjacent ethynyl (B1212043) and propadienyl functionalities, which are prone to rearrangement and further reactions under many conditions.
Future synthetic efforts could envision a multi-step approach, potentially starting from a common precursor like 2-bromobenzaldehyde. One conceptual pathway might involve the Sonogashira coupling to introduce the ethynyl group, followed by a subsequent transformation to construct the propadienyl moiety. The stability of the target molecule would be a significant concern throughout any proposed synthesis, as intramolecular reactions between the proximate reactive groups could be highly favorable.
Table 1: Potential Synthetic Precursors and Reactions
| Precursor/Intermediate | Potential Reaction | Target Functionality |
| 2-Halobenzaldehyde | Sonogashira coupling | Ethynyl group |
| ortho-Ethynylbenzaldehyde | Wittig-type or related olefination | Propadienyl precursor |
| ortho-Ethynyl-substituted benzyl (B1604629) halide | Base-induced elimination | Propadienyl group |
Mechanistic understanding, in the absence of experimental data, remains purely speculative. Key questions for future investigation would revolve around the potential for intramolecular cyclization reactions, such as a Bergman-type cyclization involving the ethynyl group and the allene (B1206475), or other pericyclic processes.
Opportunities in Harnessing Novel Reactivity of the Compound
The juxtaposition of the ethynyl and propadienyl groups on a benzene (B151609) ring is expected to unlock unique reactivity. The high degree of unsaturation and the conjugated π-system could serve as a precursor for complex polycyclic aromatic hydrocarbons (PAHs) or novel carbon-rich materials.
One of the most exciting prospects is the potential for controlled intramolecular cyclization reactions. By carefully selecting reaction conditions (e.g., thermal, photochemical, or metal-catalyzed), it might be possible to direct the reactivity of this compound towards specific, structurally complex products. For instance, the molecule could be a precursor to strained cyclic systems or unique aromatic architectures that are not accessible through conventional synthetic methods.
Integration of Advanced Computational and Experimental Methodologies for Deeper Insights
Given the likely high reactivity and potential instability of this compound, a synergistic approach combining computational and experimental techniques will be crucial for its study.
Computational Chemistry:
Reaction Pathway Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the feasibility of different synthetic routes and to identify the most likely decomposition or rearrangement pathways.
Spectroscopic Prediction: Calculations can predict the expected NMR, IR, and UV-Vis spectra of the target molecule, which would be invaluable in its identification and characterization if it is successfully synthesized.
Thermodynamic and Kinetic Analysis: Computational studies can provide insights into the stability of this compound and the activation barriers for its potential intramolecular reactions.
Advanced Experimental Techniques:
Matrix Isolation Spectroscopy: If the molecule proves to be too reactive to isolate under standard conditions, matrix isolation techniques could be used to trap and spectroscopically characterize it at low temperatures.
Flash Vacuum Pyrolysis: This technique could be employed to generate the molecule in the gas phase from a suitable precursor, allowing for the study of its unimolecular reactivity.
Time-Resolved Spectroscopy: Ultrafast spectroscopic methods could be used to observe the dynamics of the anticipated rapid intramolecular reactions.
Broader Implications for the Chemistry of Conjugated Aromatic Unsaturated Systems
The successful synthesis and characterization of this compound would have significant implications for the broader field of conjugated aromatic unsaturated systems. It would provide a valuable experimental benchmark for theoretical models of π-electron delocalization and through-space interactions in highly strained and reactive molecules.
Furthermore, understanding the chemistry of this compound could inspire the design and synthesis of a new class of molecular building blocks for advanced materials. The unique reactivity of the adjacent ethynyl and propadienyl groups could be exploited in the development of novel polymerization reactions, leading to polymers with unique electronic and optical properties. The study of this compound, therefore, represents a challenging yet potentially highly rewarding frontier in the exploration of carbon-rich molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
